2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl chloride is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and a sulfonyl chloride group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a thiazole ring, followed by sulfonylation. One common method involves the reaction of a thiazole derivative with a difluoromethylating agent, such as difluoromethyl iodide, under basic conditions. The resulting intermediate is then treated with a sulfonyl chloride reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Cross-Coupling Reactions: The difluoromethyl group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper, nickel complexes
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and various cross-coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, while the sulfonyl chloride group can act as a reactive site for covalent modification. The thiazole ring provides a stable scaffold that can be further functionalized to optimize the compound’s activity and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride
- 2-(Chloromethyl)-1,3-thiazole-4-sulfonyl chloride
- 2-(Bromomethyl)-1,3-thiazole-4-sulfonyl chloride
Uniqueness
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halomethyl derivatives. This can result in enhanced reactivity, stability, and selectivity in various chemical and biological applications. The compound’s ability to undergo diverse chemical reactions and its potential for use in drug discovery further highlight its significance in scientific research.
Properties
CAS No. |
2385020-33-5 |
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Molecular Formula |
C4H2ClF2NO2S2 |
Molecular Weight |
233.6 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)2-1-11-4(8-2)3(6)7/h1,3H |
InChI Key |
HTYDRHGDPLLIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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